

In Vivo Pharmacokinetics of GR103545: A Technical Guide

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Compound of Interest

Compound Name: GR103545

Cat. No.: B1241198

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This technical guide provides a comprehensive overview of the in vivo pharmacokinetic properties of **GR103545**, a potent and selective kappa-opioid receptor (KOR) agonist. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and relevant biological pathways. The primary application of **GR103545** discussed in the literature is as a radiolabeled positron emission tomography (PET) tracer, [^{11}C]**GR103545**, for imaging and quantifying KORs in the brain.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of **GR103545** derived from in vivo studies in various species.

Table 1: Pharmacokinetic Parameters of [^{11}C]**GR103545** in Humans

Parameter	Value	Species	Notes
Non-displaceable Distribution Volume (VND)	3.4 ± 0.9 mL/cm ³	Human	Estimated from a blocking study with naltrexone. [1]
In vivo Dissociation Constant (KD)	0.069 nmol/L	Human	
Half Maximal Inhibitory Concentration (IC ₅₀) of PF-04455242	55 ng/mL	Human	Determined from occupancies and plasma drug concentrations in the presence of [¹¹ C]GR103545. [1]
Test-Retest Variability (TRV) of VT	~15%	Human	

Table 2: Pharmacokinetic and Binding Parameters of [¹¹C]GR103545 in Non-Human Primates

Parameter	Value	Species	Notes
Receptor Concentration (Bmax)	0.3 - 6.1 nM	Rhesus Monkey	Range across different regions of interest and animals. [2] [3]
Dissociation Equilibrium Constant (Kd)	0.048 nM	Rhesus Monkey	Corrected from Kd(ND). [2] [3]
Dissociation Equilibrium Constant with respect to cerebellar concentration (Kd(ND))	1.72 nM	Rhesus Monkey	
Injected Mass (Baseline)	0.042 ± 0.014 µg/kg	Rhesus Monkey	
Injected Mass (Self-blocking)	0.16 - 0.3 µg/kg	Rhesus Monkey	
Recommended Human Tracer Dose	0.02 µg/kg (1.4 µg for a 70 kg person)	Rhesus Monkey	Based on the estimated Kd value. [2]
Initial Distribution Volume (Vbal)	1.9 ± 0.5 L	Baboon	
Clearance	23.3 ± 8.6 L/h	Baboon	
Free Fraction in Plasma (f1)	24% ± 9%	Baboon	
In vitro Inhibition Constant (Ki) for KOR	0.02 ± 0.01 nM	Rhesus Macaque	
Selectivity over µ-opioid receptor	600-fold	Rhesus Macaque	

Selectivity over δ -opioid receptor

20,000-fold

Rhesus Macaque

Table 3: Plasma Metabolite Analysis of [^{11}C]GR103545 in Baboons

Time Post-Injection	% of Parent Compound in Plasma
2 min	91% \pm 10%
4 min	83% \pm 14%
12 min	55% \pm 12%
30 min	35% \pm 7%
60 min	25% \pm 5%
90 min	28% \pm 9%

Experimental Protocols

Detailed methodologies for the key in vivo pharmacokinetic studies of **GR103545** are outlined below.

Human PET Imaging Studies

- Objective: To determine an appropriate kinetic model for [^{11}C]GR103545 PET imaging data, assess test-retest reproducibility, and evaluate KOR occupancy by antagonists.[\[1\]](#)
- Subjects: Healthy human volunteers.[\[1\]](#)
- Radiotracer: [^{11}C]GR103545.
- Study Design:
 - Kinetic Modeling and Test-Retest: 11 subjects were scanned twice with [^{11}C]GR103545 for 150 minutes.[\[1\]](#)

- Blocking Study (for VND estimation): 7 subjects were scanned before and 75 minutes after oral administration of 150 mg naltrexone.[1]
- KOR Occupancy Study: 6 subjects were scanned at baseline and 1.5 and 8 hours after an oral dose of the KOR antagonist PF-04455242 (15 mg or 30 mg).[1]
- Data Acquisition: Metabolite-corrected arterial input functions were measured throughout the 150-minute scans.[1]
- Data Analysis: Regional time-activity curves (TACs) were analyzed using 1- and 2-tissue compartment models (1TC and 2TC) and the multilinear analysis (MA1) method to derive the regional volume of distribution (VT).[1]

Non-Human Primate PET Imaging Studies (Rhesus Monkeys)

- Objective: To estimate the in vivo receptor concentration (Bmax) and dissociation equilibrium constant (Kd) of [¹¹C]GR103545.[2][3]
- Subjects: Four rhesus monkeys.[2][3]
- Radiotracer: [¹¹C]GR103545.
- Study Design: 12 PET scans were conducted under baseline and self-blocking conditions.[2][3]
 - Baseline Scans: Injected mass of 0.042 ± 0.014 µg/kg.[2][3]
 - Self-blocking Scans: Injected mass ranged from 0.16 to 0.3 µg/kg.[2][3]
- Administration: The radiotracer was administered using a bolus-plus-infusion protocol.[2][3]
- Data Analysis: The cerebellum was used as a reference region. Binding potential (BPND) was calculated. A Scatchard plot was used to estimate Bmax and Kd(ND).[2][3]

Non-Human Primate PET Imaging Studies (Baboons)

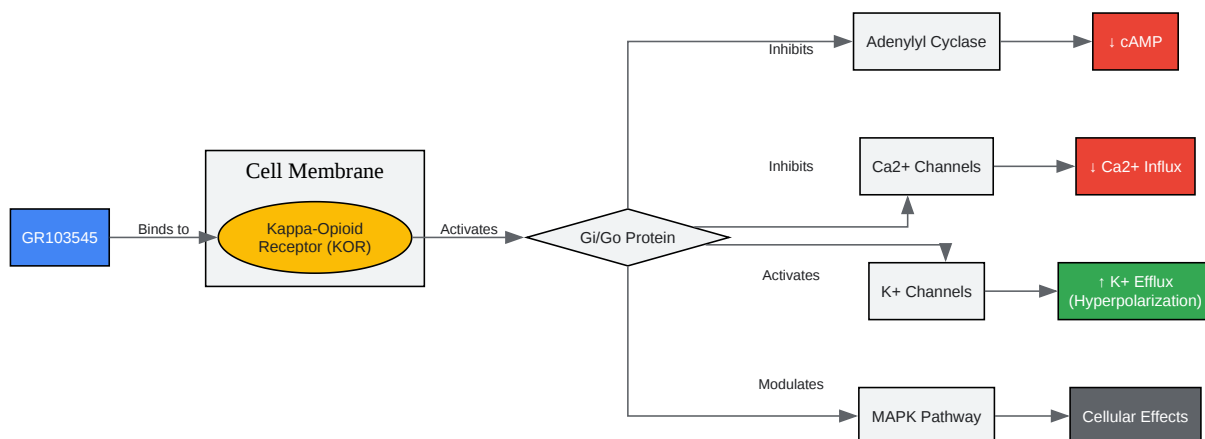
- Objective: To characterize the brain uptake, kinetics, and distribution of [¹¹C]GR103545.[4][5]

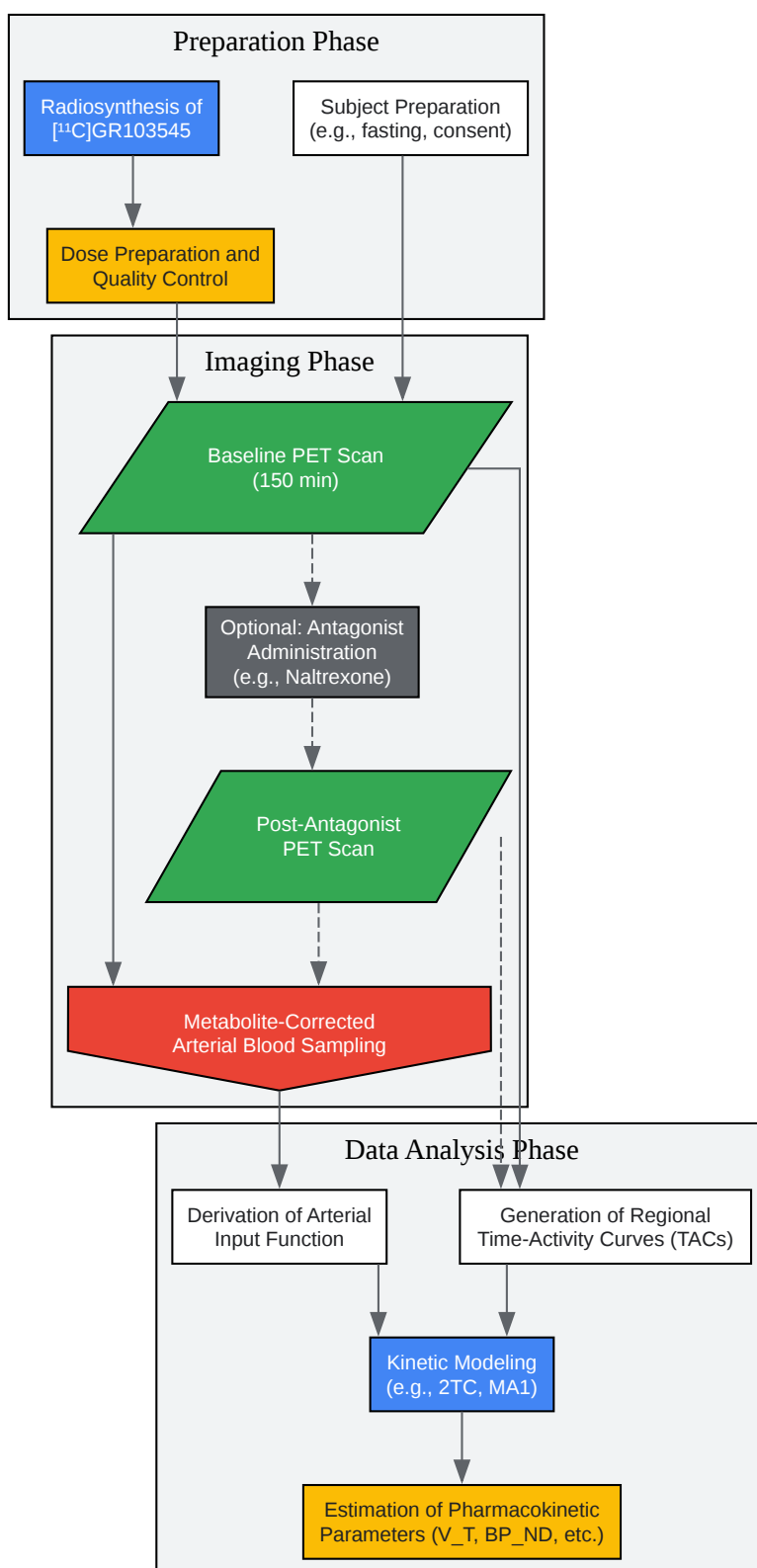
- Subjects: Baboons (*Papio anubis*).[\[5\]](#)
- Radiotracer: [¹¹C]**GR103545**.
- Study Design:
 - Control Scans: Baseline scans to establish regional distribution.[\[5\]](#)
 - Blocking Scans: Scans were performed after intravenous administration of naloxone (1 mg/kg) to block specific binding.[\[4\]](#)[\[5\]](#)
- Data Analysis: Regional total distribution volumes were derived using the arterial input function and a 2-tissue-compartment model.[\[4\]](#)[\[5\]](#) Plasma metabolite analysis was conducted to determine the fraction of the parent compound over time.[\[5\]](#)

Visualizations

Signaling Pathway and Mechanism of Action

GR103545 acts as a selective agonist at the kappa-opioid receptor (KOR), which is a G protein-coupled receptor (GPCR). Upon binding, it initiates a downstream signaling cascade.





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